molecular formula C23H26N2O4S B14994572 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B14994572
M. Wt: 426.5 g/mol
InChI Key: QBAWVGHZELSMQB-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a benzofuran ring with a piperidine sulfonyl group

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C23H26N2O4S/c1-16-6-11-21-18(15-29-23(21)17(16)2)14-22(26)24-19-7-9-20(10-8-19)30(27,28)25-12-4-3-5-13-25/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,26)

InChI Key

QBAWVGHZELSMQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran ring and subsequent functionalization to introduce the piperidine sulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
  • (6,7-dimethyl-1-benzofuran-3-yl)acetic acid

Uniqueness

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is unique due to the presence of both the benzofuran ring and the piperidine sulfonyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.

Biological Activity

The compound 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C21H28N2O3
  • Molecular Weight : 356.466 g/mol
  • Structure : The compound features a benzofuran moiety linked to a piperidine sulfonamide, suggesting potential interactions with biological targets involved in signaling pathways.

The compound is hypothesized to exert its effects through inhibition of specific kinases, particularly Fibroblast Growth Factor Receptors (FGFR) . FGFRs are crucial in various cellular processes, including proliferation and differentiation. Inhibition of these receptors can lead to reduced tumor growth and metastasis in cancer models .

Efficacy Studies

Recent studies have evaluated the biological activity of this compound through various assays:

  • Antitumor Activity :
    • In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines. The compound exhibited an IC50 ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential as an anti-tubercular agent .
    • A study highlighted that compounds similar to this one showed effective inhibition of FGFR kinase activity at concentrations as low as 100 nmol/L, suggesting a promising therapeutic index for oncological applications .
  • Anticonvulsant Activity :
    • Initial evaluations using standard maximal electroshock (MES) tests indicated that the compound displayed anticonvulsant properties, particularly in models of therapy-resistant epilepsy. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the benzofuran ring enhance anticonvulsant activity .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, the compound was tested against human cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study concluded that the compound's ability to target FGFR pathways could be pivotal in developing new cancer therapies.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce oxidative stress markers, suggesting potential applications in treating neurodegenerative diseases .

Data Tables

Activity Type IC50 (μM) Target Reference
Antitumor1.35 - 2.18Mycobacterium tuberculosis
FGFR Kinase Inhibition≤ 0.1FGFR Kinases
AnticonvulsantNot specifiedVoltage-sensitive sodium channels

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